molecular formula C24H16N2O2 B8263445 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde

4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde

Cat. No.: B8263445
M. Wt: 364.4 g/mol
InChI Key: QLLLGKNBECMUKU-UHFFFAOYSA-N
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Description

4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde is an organic compound that features a bipyridine core with aldehyde functional groups attached to the 4,4’ positions of the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde typically involves the functionalization of bipyridine derivatives. One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative, which can then be further functionalized to introduce aldehyde groups.

Industrial Production Methods

Industrial production methods for 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bipyridine core can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dicarboxylic acid.

    Reduction: 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzyl alcohol.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde largely depends on its role as a ligand in coordination chemistry. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. These complexes can facilitate electron transfer processes, making them useful in redox reactions and other catalytic applications .

Comparison with Similar Compounds

4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde can be compared with other bipyridine derivatives, such as:

The uniqueness of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde lies in its functionalization with aldehyde groups, which allows for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

4-[6-[5-(4-formylphenyl)pyridin-2-yl]pyridin-3-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-15-17-1-5-19(6-2-17)21-9-11-23(25-13-21)24-12-10-22(14-26-24)20-7-3-18(16-28)4-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLLGKNBECMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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